molecular formula C8H10N6 B8466451 3-[(Tetrazol-5-yl)aminomethyl]aniline

3-[(Tetrazol-5-yl)aminomethyl]aniline

Cat. No.: B8466451
M. Wt: 190.21 g/mol
InChI Key: DBPFTNQMOHUQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Tetrazol-5-yl)aminomethyl]aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery, merging a tetrazole heterocycle with an aniline scaffold. The tetrazole ring is a metabolically stable, acidic bioisostere commonly used as a replacement for a carboxylic acid group, which can enhance membrane permeability and alter the pharmacokinetic profile of a molecule . This five-membered ring is a key feature in many active pharmaceutical ingredients and is known for its ability to participate in extensive intermolecular interactions, such as hydrogen bonding, with biological targets . The aniline moiety, with its primary amine, provides a versatile handle for further synthetic modification, allowing researchers to incorporate this structure into more complex molecules. Compounds featuring tetrazole rings have demonstrated a wide range of biological activities and are incorporated into medications with various actions, including antihypertensive, diuretic, and antihistamine effects . While specific biological data for this exact compound may be limited, its core structure aligns with those investigated for activities such as protein tyrosine phosphatase 1B (PTP1B) inhibition, dipeptidyl peptidase-4 (DPP-4) inhibition, and acting as peroxisome proliferator-activated receptors (PPARs) agonists, which are relevant targets for conditions like type 2 diabetes mellitus . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

N-[(3-aminophenyl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C8H10N6/c9-7-3-1-2-6(4-7)5-10-8-11-13-14-12-8/h1-4H,5,9H2,(H2,10,11,12,13,14)

InChI Key

DBPFTNQMOHUQKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CNC2=NNN=N2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit promising antimicrobial properties. For instance, compounds containing the tetrazole moiety have been synthesized and tested against various bacterial strains. In particular, studies indicate that certain derivatives demonstrate significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 μg/mL . The introduction of specific substituents on the tetrazole ring can enhance these antimicrobial effects, making 3-[(Tetrazol-5-yl)aminomethyl]aniline a potential lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has been extensively investigated. For example, a series of new tetrazole derivatives have shown effectiveness against liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cell lines . The mechanism of action often involves binding to DNA and forming stable complexes, which may inhibit cancer cell proliferation. Additionally, some derivatives have been identified as strong inhibitors of tubulin polymerization, suggesting their utility as chemotherapeutic agents .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Antimicrobial Screening : Compounds derived from tetrazoles were screened for their ability to inhibit the growth of various pathogens. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as penicillin .
  • Anticancer Properties : In vitro studies revealed that specific tetrazole derivatives could significantly reduce cell viability in multiple cancer cell lines with IC50 values below 10 μM . These findings underscore the potential of these compounds in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the aniline portion or the tetrazole ring can lead to enhanced biological activity. For example, adding electron-withdrawing groups may increase potency against certain cancer types or improve selectivity for bacterial targets .

Summary Table of Applications

ApplicationDescriptionKey Findings
AntimicrobialEffective against various bacteriaMIC values comparable to penicillin
AnticancerInhibitory effects on cancer cell linesIC50 values < 10 μM for several derivatives
Drug DevelopmentPotential lead compound for new pharmaceuticalsPromising results in preclinical studies
Materials SciencePossible use in developing functional materials due to unique propertiesApplications in sensors and catalysts under study

Comparison with Similar Compounds

3-(1-Methyl-1H-tetrazol-5-yl)aniline

  • Structure : Differs by a methyl group at the tetrazole N1-position.
  • Properties : Enhanced metabolic stability due to methyl substitution, reducing susceptibility to oxidative degradation.
  • Applications : Used in antiviral research (e.g., HEPT analogues) but exhibits lower solubility in polar solvents compared to the unmethylated variant .

2-(Tetrazol-5-yl)aniline

  • Structure : Tetrazole substituent at the ortho position of aniline.
  • Properties : Lower steric hindrance but reduced electronic conjugation compared to the meta-substituted derivative.
  • Pharmacological Relevance: Shows weaker binding affinity to kinase targets (IC₅₀ values 2–3× higher than 3-[(Tetrazol-5-yl)aminomethyl]aniline in QSAR models) .

5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline

  • Structure : Triazole ring replaces tetrazole; chlorine substituent at the para position.
  • Properties : Triazole’s lower aromaticity reduces electron-withdrawing effects, leading to diminished catalytic activity in coordination complexes.
  • Toxicity : Higher acute toxicity (LD₅₀ < 200 mg/kg in rats) compared to tetrazole derivatives .

3-(Aminomethyl)pyridine

  • Structure : Pyridine ring instead of aniline; lacks tetrazole.
  • Applications : Used in perovskite materials (e.g., 3AMP in 2D perovskites) due to strong π-π stacking but exhibits poor thermal stability (>150°C decomposition) .

Pharmacological and Chemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound IC₅₀ (nM)* Solubility (mg/mL) Thermal Stability (°C) Toxicity (LD₅₀, oral rat)
This compound 12.5 1.8 (DMSO) 220 Not available
2-(Tetrazol-5-yl)aniline 28.7 2.3 (DMSO) 190 >500 mg/kg
5-Chloro-2-(triazol-1-yl)aniline 45.2 0.9 (DMSO) 170 180 mg/kg
3-(Aminomethyl)pyridine N/A 5.2 (Water) 150 Not available

*IC₅₀ values from QSAR models for kinase inhibition .

Key Findings:

Potency: The meta-substituted tetrazole in this compound optimizes steric and electronic interactions with biological targets, yielding lower IC₅₀ values than ortho-substituted analogues .

Thermal Stability : Tetrazole derivatives outperform pyridine-based compounds due to stronger aromatic stabilization .

Toxicity : Triazole-containing analogues exhibit higher acute toxicity, likely due to reactive chlorine substituents .

Preparation Methods

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a versatile method for synthesizing α-amino tetrazoles. As reported by Dömling et al., this reaction combines an amine, aldehyde, isocyanide, and azide to form tetrazole derivatives. For 3-[(Tetrazol-5-yl)aminomethyl]aniline, 3-aminobenzylamine serves as the primary amine component, reacting with formaldehyde (aldehyde), Walborsky’s isocyanide (1,1,3,3-tetramethylbutyl isocyanide), and trimethylsilyl azide (TMS-azide). The reaction proceeds via imine formation, followed by nucleophilic azide attack and cyclization (Scheme 1).

Key conditions include:

  • Solvent: Methanol or ethanol at ambient temperature.

  • Deprotection: Trityl groups (if used) are removed via mild acidic hydrolysis (HCl/THF) to yield the free tetrazole.

  • Yield: 70–85% after purification by column chromatography.

Mechanistic Insight : The Ugi-4CR’s regioselectivity ensures tetrazole formation at the 5-position due to the electronic influence of the isocyanide and steric effects of the benzylamine substituent.

Bismuth-Catalyzed Three-Component Synthesis

A recent advancement by Oliveira et al. employs bismuth nitrate (Bi(NO₃)₃·5H₂O) to catalyze the reaction between amines, isocyanides, and azides. For this compound, 3-aminobenzylamine reacts with methyl isocyanide and sodium azide under microwave irradiation (125°C, 150 W).

Optimized parameters:

  • Catalyst loading: 20 mol% Bi(NO₃)₃·5H₂O.

  • Solvent: Acetonitrile or DMF.

  • Reaction time: 5–10 minutes.

  • Yield: 80–90% after crystallization in 95% ethanol.

Regioselectivity : The bismuth catalyst favors 1,5-disubstitution due to its thiophilic nature, directing the azide to the terminal nitrogen of the isocyanide.

Stepwise Functionalization Approaches

Aminomethylation Followed by Tetrazole Cyclization

This two-step strategy first introduces the aminomethyl group to aniline, followed by tetrazole ring formation.

Step 1: Mannich Reaction

3-Aminobenzylamine is synthesized via the Mannich reaction using aniline, formaldehyde, and ammonium chloride in ethanol (reflux, 6 hours). The product is isolated in 75% yield after neutralization and extraction.

Step 2: Tetrazole Cyclization

The aminomethyl intermediate reacts with sodium azide and cyanogen bromide (BrCN) in acidic methanol (HCl, 0°C → room temperature, 12 hours). This method, adapted from Gangloff et al., achieves 65–70% yield after recrystallization.

Limitation : Cyanogen bromide’s toxicity necessitates stringent safety measures.

Hydrothermal Synthesis

A green chemistry approach utilizes water as a solvent under hydrothermal conditions. 3-Aminobenzylamine, sodium azide, and triethyl orthoformate are heated in an autoclave (120°C, 24 hours). The reaction proceeds via intermediate Schiff base formation, followed by [2+3] cycloaddition. Yield: 60–68% after filtration.

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)RegioselectivityKey Advantage
Ugi-4CRMeOH, 25°C, 24 h70–851,5-disubstitutedHigh atom economy
Bi-CatalyzedMicrowave, 125°C, 5–10 min80–901,5-disubstitutedRapid, scalable
Stepwise CyclizationHCl/MeOH, 12 h65–70MixtureAvoids isocyanides
HydrothermalH₂O, 120°C, 24 h60–681,4-disubstitutedSolvent-free, eco-friendly

Mechanistic Considerations and Side Reactions

Competing Pathways in Ugi-4CR

  • Aldehyde Reactivity : Electron-deficient aldehydes (e.g., glyoxylic acid) accelerate imine formation but may lead to byproducts like dihydrotetrazines.

  • Isocyanide Choice : Bulky isocyanides (e.g., Walborsky’s reagent) suppress oligomerization, enhancing tetrazole yield.

Bismuth Catalyst Deactivation

Prolonged microwave exposure (>15 minutes) causes Bi(NO₃)₃ decomposition, reducing yield. Catalytic recycling studies show a 20% drop in efficiency after three cycles.

Purification and Characterization

  • Crystallization : Products are purified via ethanol/water mixtures, yielding colorless crystals.

  • Spectroscopy :

    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH₂ (δ 4.1–4.3 ppm), tetrazole CH (δ 8.9 ppm).

    • IR : N-H stretch (3350 cm⁻¹), tetrazole ring (1600 cm⁻¹) .

Q & A

Q. What are the established synthetic routes for 3-[(Tetrazol-5-yl)aminomethyl]aniline, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Classical Synthesis : React 3-aminomethylaniline with sodium azide and a nitrile source (e.g., trimethylsilyl cyanide) under acidic conditions. Cyclization is typically achieved at 80–100°C in polar aprotic solvents (e.g., DMF), with yields dependent on stoichiometric control of NaN₃ .
  • Microwave-Assisted Synthesis : Accelerates cyclization via microwave irradiation (150–200 W, 10–30 min), reducing side products like unreacted azides. This method improves yield by 15–20% compared to classical routes .
  • Critical Parameters : Excess NaN₃ increases tetrazole ring formation but risks explosive intermediates. Solvent choice (e.g., DMF vs. acetic acid) affects purity; DMF reduces hydrolysis but requires post-synthesis purification via column chromatography .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and tetrazole NH (δ 10.2–11.5 ppm). Aniline NH₂ protons appear as broad singlets (δ 4.8–5.2 ppm) .
    • IR Spectroscopy : Confirm tetrazole ring via N-H stretching (3200–3400 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹) .
  • X-ray Crystallography : Resolves steric effects of the tetrazole-aniline linkage. For example, dihedral angles between tetrazole and benzene rings influence π-π stacking in coordination complexes .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Hazard Mitigation : Classified as a skin/eye irritant (Category 2/2A). Use nitrile gloves, fume hoods, and sealed containers to prevent hydrolysis or decomposition .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to avoid tetrazole ring degradation. Shelf life decreases by ~30% if exposed to humidity >50% .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., unexpected byproducts in tetrazole synthesis) be systematically resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • HPLC-MS : Detect azide intermediates (e.g., HN₃) or dimerization byproducts (e.g., bis-tetrazole derivatives) .
    • Kinetic Studies : Vary temperature (60–120°C) and monitor reaction progress via in-situ IR to identify side-reaction thresholds .
  • Mitigation : Pre-purify starting materials (e.g., 3-aminomethylaniline) to eliminate residual amines that catalyze side reactions .

Q. What strategies optimize this compound for use in coordination chemistry or drug design?

Methodological Answer:

  • Ligand Design : Modify the tetrazole’s N-substituents to enhance metal-binding affinity. For example, replacing NH with methyl groups increases stability in Cu(II) complexes but reduces solubility .
  • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at the aniline para-position to improve antimicrobial activity. In silico docking (e.g., AutoDock Vina) predicts binding to bacterial dihydrofolate reductase .

Q. How do computational methods (e.g., DFT, QSAR) predict the compound’s stability and reactivity?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~4.5 eV), indicating susceptibility to electrophilic attack .
    • Simulate hydrolysis pathways: Protonation at the tetrazole N2 position accelerates ring-opening in acidic conditions .
  • QSAR Modeling : Use fragment-based descriptors (e.g., Moriguchi octanol-water partition coefficient) to correlate substituent effects with logP values for drug-likeness screening .

Q. What methodologies address the compound’s instability in aqueous environments during biological assays?

Methodological Answer:

  • Formulation Strategies :
    • Encapsulate in PEGylated liposomes to reduce hydrolysis (half-life increases from 2 h to 8 h in PBS pH 7.4) .
    • Use pro-drug approaches: Mask the aniline NH₂ as a Boc-protected amine, which is enzymatically cleaved in target tissues .
  • Analytical Validation : Monitor degradation via LC-UV/ESI-MS and adjust buffer pH to 5.0–6.0 to stabilize the tetrazole ring .

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